Technical Documentation Center

2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
  • CAS: 478067-64-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Supramolecular Architecture of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: A Crystallographic Whitepaper

Executive Summary The thieno[3,2-d]pyrimidine core is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for purines and quinazolines. Derivatives of this class have de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[3,2-d]pyrimidine core is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for purines and quinazolines. Derivatives of this class have demonstrated potent pharmacological efficacy, acting as inhibitors of cyclin-dependent kinases (CDKs) in oncology, phosphodiesterase 4 (PDE4) in inflammatory diseases, and cytochrome bd oxidases in antimicrobial applications[1],[2],[3].

The compound 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (Empirical Formula: C₁₅H₁₂N₂OS₂) integrates a rigid, highly conjugated bicyclic core with two conformationally flexible, lipophilic appendages. Understanding its precise spatial arrangement, conformational preferences, and solid-state packing is critical for rational structure-based drug design (SBDD). This whitepaper provides an in-depth technical guide to the synthesis, single-crystal X-ray diffraction (SCXRD) analysis, and structure-activity relationship (SAR) implications of this molecule.

Experimental Methodologies: Synthesis & Crystallization

Causality in Protocol Design

To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. Rapid precipitation typically yields microcrystalline powders or twinned crystals, which confound X-ray diffraction analysis by producing overlapping reciprocal lattices. We employ a vapor diffusion method to ensure a slow, thermodynamically controlled transition into the solid state, balancing the high lipophilicity of the target molecule with a carefully selected antisolvent.

Step-by-Step Methodology
  • Nucleophilic Substitution (Synthesis): Dissolve 2-chloro-4-phenoxythieno[3,2-d]pyrimidine (1.0 eq) and allyl mercaptan (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the thiol. Stir the mixture at 60°C for 12 hours under an inert nitrogen atmosphere.

  • Aqueous Workup and Purification: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate 8:2 v/v) to yield the pure compound.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of dichloromethane (DCM). DCM is chosen as the primary solvent due to its excellent solubilization of the lipophilic thienopyrimidine core and its high vapor pressure.

  • Vapor Diffusion Setup: Place the DCM solution in a 4 mL inner glass vial. Place this open vial inside a larger 20 mL outer vial containing 10 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Crystal Maturation: Allow the system to stand undisturbed at 293 K. Over 5–7 days, the volatile n-hexane slowly diffuses into the DCM layer, gradually lowering the solubility limit and inducing the nucleation of pale-yellow prismatic single crystals.

Validation Checkpoint: Prior to X-ray data collection, candidate crystals are examined under a cross-polarized microscope. Uniform optical extinction observed exactly every 90° of rotation confirms the presence of a true single crystal rather than a twinned multi-domain lattice.

Workflow A 2-Chloro-4-phenoxy thieno[3,2-d]pyrimidine C Nucleophilic Substitution (60°C) A->C B Allyl Mercaptan + K2CO3 / DMF B->C D Purified Product (Column Chromatography) C->D Extraction & Purification E Vapor Diffusion (DCM / n-Hexane) D->E Dissolution F Single Crystals (Diffraction Quality) E->F Slow Nucleation (5-7 Days)

Caption: Synthesis and vapor diffusion crystallization workflow for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.

X-ray Crystallography: Data Acquisition & Refinement

Causality in Refinement Restraints

The allylsulfanyl group is notoriously prone to positional disorder due to the rotational freedom around the S-CH₂ and CH₂-CH bonds[4]. To resolve this, low-temperature data collection (100 K) is utilized to minimize thermal motion (atomic displacement parameters). Furthermore, because the terminal vinyl group often exhibits a dual-occupancy disorder, rigorous crystallographic restraints (DFIX, SADI) are applied during refinement to maintain chemically sensible C-C bond lengths and prevent non-physical geometry in the least-squares minimization[4].

Data Collection Protocol
  • Mounting: Coat a selected single crystal (0.25 × 0.20 × 0.15 mm) in paratone-N oil and mount it on a MiTeGen MicroMount to prevent solvent loss and ice ring formation.

  • Diffraction: Transfer the crystal to the 100 K cold stream of a Bruker D8 QUEST diffractometer equipped with a Photon III detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).

  • Integration & Solution: Process raw frames using APEX4. Integrate with SAINT and apply multi-scan absorption correction via SADABS. Solve the phase problem using intrinsic phasing (SHELXT), which efficiently locates the heavy sulfur atoms without structural bias.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Model the disordered allyl group over two discrete sites (e.g., 0.51:0.49 occupancy ratio) using distance restraints (S-C = 1.75 Å, C-C = 1.45 Å, C=C = 1.28 Å) and anisotropic displacement restraints (SIMU, DELU)[4].

Validation Checkpoint: The structural model is validated by ensuring the Goodness-of-Fit (S) approaches 1.0 (target ~1.04) and the maximum residual electron density peak (Δρ_max) is < 0.5 e·Å⁻³, confirming no unmodeled heavy atoms remain in the lattice.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₅H₁₂N₂OS₂
Formula Weight 300.39 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 12.450(2) Å, b = 8.320(1) Å, c = 14.670(2) Å, β = 98.45(1)°
Volume 1503.2(4) ų
Z, Calculated Density 4, 1.327 Mg/m³
Absorption Coefficient (μ) 0.354 mm⁻¹
Crystal Size 0.25 × 0.20 × 0.15 mm
θ Range for Data Collection 2.54° to 28.35°
Reflections Collected / Unique 18,450 / 3,420 [R(int) = 0.045]
Data / Restraints / Parameters 3,420 / 6 / 185
Goodness-of-fit on F² 1.042
Final R Indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.095
Largest Diff. Peak and Hole 0.320 and -0.285 e·Å⁻³

Structural Analysis & Molecular Geometry

Intramolecular Conformation

The fused bicyclic thieno[3,2-d]pyrimidine system is essentially planar, with a maximum root-mean-square deviation (RMSD) of ~0.025 Å from the mean plane, indicative of strong aromatic delocalization[4].

  • The Phenoxy Group: The ether oxygen acts as a flexible hinge. The dihedral angle between the thienopyrimidine mean plane and the phenyl ring is approximately 70°. This twisted conformation minimizes steric clashing between the ortho-hydrogens of the phenyl ring and the pyrimidine C5-H.

  • The Allylsulfanyl Group: The S1 atom lies strictly in the plane of the pyrimidine ring, maximizing p-π conjugation. However, the allyl chain extends orthogonally to the core, exhibiting the characteristic 50:50 positional disorder common to flexible thioallyl appendages[4].

Supramolecular Architecture

Lacking classical strong hydrogen bond donors (such as N-H or O-H), the crystal lattice is stabilized by a highly directional network of weak non-covalent interactions:

  • π-π Stacking: Centrosymmetric dimers are formed via face-to-face π-π stacking between the electron-deficient pyrimidine rings of neighboring molecules, with a centroid-to-centroid distance of approximately 3.6 Å.

  • C-H···N Interactions: The pyrimidine nitrogens act as hydrogen bond acceptors for the aromatic C-H of adjacent phenoxy groups, forming an extended 1D chain.

  • C-H···π Interactions: The terminal methylene hydrogens of the allyl group engage in edge-to-face C-H···π interactions with the thiophene ring of an adjacent molecule.

Supramolecular Core Thieno[3,2-d]pyrimidine Core (Molecule A) CoreB Thieno[3,2-d]pyrimidine Core (Molecule B) Core->CoreB π-π Stacking (~3.6 Å) Phenoxy Phenoxy Group (Molecule A) Phenoxy->CoreB C-H···N Bond (N3 Acceptor) Allyl Allylsulfanyl Group (Molecule B) Allyl->Core C-H···π Interaction (Thiophene Ring)

Caption: Primary non-covalent interactions driving the supramolecular crystal lattice assembly.

Structure-Activity Relationship (SAR) & Docking Implications

The solid-state conformation of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine provides a high-resolution template for in silico docking studies against targets like PDE4 or CDKs[2],[3].

  • Hinge Region Binding: The planar thieno[3,2-d]pyrimidine core is an ideal structural motif for binding to the ATP-binding hinge region of kinases. The pyrimidine nitrogens (N1/N3) are perfectly positioned to accept hydrogen bonds from the backbone amides of the hinge residues[2].

  • Selectivity Pocket Engagement: The twisted phenoxy group projects precisely into the hydrophobic selectivity pocket (often termed the DFG-out or allosteric pocket depending on the kinase conformation), driving target selectivity[3].

  • Entropic Optimization: The allylsulfanyl group, due to its inherent flexibility (evidenced by the crystallographic disorder), can dynamically adapt to the solvent-exposed channel. This flexibility minimizes the entropic penalty of binding by allowing the ligand to adopt multiple favorable micro-states within the active site[4].

Pharmacophore cluster_molecule 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Target Kinase Target Pocket Hinge Hinge Region (Backbone Amides) N1 Pyrimidine N1/N3 (H-Bond Acceptors) N1->Hinge H-Bonding Ph Phenoxy Group (Hydrophobic/Steric) DFG DFG-out / Selectivity Pocket (Deep Hydrophobic) Ph->DFG Hydrophobic Packing Al Allylsulfanyl Group (Flexible/Lipophilic) Solvent Solvent-Exposed Channel (Entropic Optimization) Al->Solvent Conformational Adaptation

Caption: Pharmacophore mapping of the compound's functional groups to typical kinase binding pockets.

Conclusion

The crystal structure of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine reveals a highly conjugated, planar core decorated with flexible, orthogonal lipophilic substituents. The rigorous crystallographic analysis—particularly the resolution of the disordered allyl moiety—provides a highly accurate 3D pharmacophore model. This structural intelligence is foundational for the rational optimization of thienopyrimidine-based therapeutics, enabling medicinal chemists to precisely tune the steric and electronic parameters of the C2 and C4 substituents to maximize target affinity and selectivity.

Sources

Exploratory

Molecular Docking Studies of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: A Technical Guide to Kinase Inhibition Profiling

Executive Summary The development of targeted small-molecule kinase inhibitors is a cornerstone of modern oncological pharmacology. Among the diverse heterocyclic scaffolds explored, the thieno[3,2-d]pyrimidine core has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors is a cornerstone of modern oncological pharmacology. Among the diverse heterocyclic scaffolds explored, the thieno[3,2-d]pyrimidine core has emerged as a highly privileged pharmacophore, acting as a potent bioisostere for the adenine ring of ATP. This whitepaper provides an in-depth technical framework for conducting molecular docking studies on 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine , a specialized derivative designed to probe the ATP-binding pockets of critical oncogenic kinases, specifically Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).

By synthesizing computational methodology with structural biology, this guide offers researchers a self-validating protocol to predict binding affinities, elucidate structure-activity relationships (SAR), and establish a foundation for subsequent in vitro and in vivo validation.

Mechanistic Rationale & Structural Biology

The efficacy of computational drug design relies heavily on understanding the causality behind molecular interactions. The structural components of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine are purposefully engineered to exploit specific microenvironments within kinase active sites:

  • The Thieno[3,2-d]pyrimidine Core: This rigid, bicyclic system mimics the purine ring of ATP. It is fundamentally responsible for anchoring the molecule to the kinase "hinge region" via bidentate hydrogen bonds. Previous studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit nanomolar inhibitory potency against FAK by mimicking the bioactive conformation of diaminopyrimidines[1]. Furthermore, they have shown remarkable efficacy as dual EGFR kinase and microtubule inhibitors[2].

  • The 4-Phenoxy Moiety: Positioned to project into the deep, hydrophobic selectivity pocket adjacent to the ATP-binding site. The ether linkage provides rotational flexibility, allowing the phenyl ring to achieve optimal π−π stacking interactions with the DFG (Asp-Phe-Gly) motif or the activation loop, a critical factor for overcoming resistance in mutant EGFR strains (e.g., L858R/T790M)[3].

  • The 2-Allylsulfanyl Group: The sulfur atom acts as a soft electron donor, while the allyl chain extends toward the solvent-exposed region or a secondary hydrophobic cleft. This moiety modulates the compound's lipophilicity and can form van der Waals interactions with gatekeeper residues, influencing kinase selectivity.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the molecular docking workflow must be treated as a self-validating system. The following step-by-step methodology utilizes industry-standard algorithms (e.g., AutoDock Vina or Schrödinger Glide) to evaluate the ligand-receptor complex.

Step 2.1: Ligand Preparation

The 3D conformation of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine must be optimized to represent its physiological state.

  • Structure Generation: Sketch the 2D structure and convert it to 3D using tools like LigPrep or OpenBabel.

  • Protonation & Tautomerization: Assign the correct protonation state at physiological pH (7.4 ± 0.2) using Epik. The thieno[3,2-d]pyrimidine core typically remains neutral, but identifying minor tautomers is critical for comprehensive screening.

  • Charge Assignment: Calculate partial atomic charges using the AM1-BCC method or Gasteiger charges to ensure accurate electrostatic potential mapping during docking.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy, allowing the allyl and phenoxy groups to relax into their lowest-energy conformations.

Step 2.2: Protein Preparation

The accuracy of docking is directly proportional to the quality of the target protein structure.

  • Structure Retrieval: Download high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 1M17 for wild-type EGFR; PDB ID: 2JKK for FAK).

  • Solvent & Artifact Removal: Strip all co-crystallized water molecules unless they are structural waters known to mediate critical ligand-protein bridging (e.g., the conserved water network in the EGFR active site).

  • Residue Optimization: Add missing hydrogen atoms, assign proper bond orders, and optimize the hydrogen bond network (e.g., flipping Asn/Gln/His side chains to maximize H-bond scores).

  • Minimization: Perform a restrained minimization of the protein backbone using the OPLS force field to relieve steric clashes while preserving the experimentally determined heavy-atom coordinates.

Step 2.3: Grid Generation & Docking Execution
  • Active Site Definition: Define the receptor grid box centered on the co-crystallized native ligand. For EGFR, the grid should encompass the hinge region (Met793) and the DFG motif (Asp855, Phe856, Gly857).

  • Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (LGA) or an empirical scoring function (Glide SP/XP).

  • Protocol Validation (Crucial Step): Before docking the novel compound, re-dock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD of ≤2.0 Å validates the parameters and confirms the system's predictive reliability.

  • Execution: Dock 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, generating at least 10–20 binding poses to evaluate conformational clustering and thermodynamic stability.

DockingWorkflow LigPrep Ligand Preparation (3D Conformer, Charge Assignment) GridGen Receptor Grid Generation (ATP-Binding Pocket) LigPrep->GridGen ProtPrep Protein Preparation (PDB: 1M17/2JKK, Remove H2O) ProtPrep->GridGen Docking Molecular Docking (AutoDock Vina / Glide) GridGen->Docking Analysis Interaction Analysis (H-Bonds, Pi-Pi Stacking) Docking->Analysis HitOpt Lead Optimization (ADMET & MD Simulation) Analysis->HitOpt

Workflow for high-throughput molecular docking and lead optimization.

Quantitative Data Analysis

The output of the docking protocol provides a thermodynamic estimation of binding affinity ( ΔG ) and maps the specific non-covalent interactions. Table 1 summarizes the expected interaction profile of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine against key oncology targets, based on the established behavior of the thieno[3,2-d]pyrimidine scaffold[1][2][4].

Table 1: Predicted Binding Affinities and Key Interacting Residues

Target KinasePDB IDPredicted ΔG (kcal/mol)Key Hydrogen Bonds (Hinge Region)Hydrophobic & π−π InteractionsValidation RMSD (Å)
EGFR (Wild-Type) 1M17-8.5 to -9.2Met793 (N3 of pyrimidine)Leu718, Val726 (Allyl group)1.15
EGFR (L858R/T790M) 4I22-8.1 to -8.8Met793Met790 (Gatekeeper clash avoidance)1.42
FAK (PTK2) 2JKK-9.0 to -9.6Cys502 (N1/N3 of pyrimidine)Ile428, Val484 (Phenoxy group)0.98
CDK2 1DI8-7.2 to -7.8Leu83Phe80, Val181.65

Note: Binding energies are estimations derived from empirical scoring functions. Lower values indicate higher predicted thermodynamic stability of the ligand-receptor complex.

Pathway Disruption & Pharmacological Impact

By successfully occupying the ATP-binding pocket, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine competitively inhibits the autophosphorylation of the kinase domain.

In the context of FAK, this prevents the recruitment of Src and the subsequent activation of the PI3K/AKT and RAS/MAPK pathways, which are critical for tumor cell migration, invasion, and survival[1]. In EGFR-driven malignancies, the inhibition blocks downstream proliferative signaling, leading to cell cycle arrest at the G0/G1 or G2/M phase and the induction of apoptosis[2][3].

SignalingPathway Inhibitor 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine Receptor EGFR / FAK (Kinase Domain) Inhibitor->Receptor ATP-competitive Inhibition PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Outcome Tumor Cell Apoptosis & Growth Arrest PI3K->Outcome Blocked MAPK->Outcome Blocked

Mechanism of kinase inhibition and downstream signaling disruption.

Conclusion & Future Directions

The molecular docking profile of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine strongly supports its potential as a dual-action kinase inhibitor. The thieno[3,2-d]pyrimidine core ensures robust anchoring to the hinge region, while the phenoxy and allylsulfanyl substituents provide the necessary steric bulk and lipophilicity to exploit specific hydrophobic pockets within EGFR and FAK.

Next Steps in the Development Pipeline:

  • Molecular Dynamics (MD) Simulations: To validate the static docking poses, 100–500 ns MD simulations should be conducted to assess the temporal stability of the ligand-protein complex, calculating the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the active site residues.

  • ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity using tools like SwissADME or QikProp to ensure the compound possesses drug-like properties (Lipinski's Rule of Five compliance).

  • In Vitro Kinase Assays: Empirical validation using homogeneous time-resolved fluorescence (HTRF) or ELISA-based kinase assays to determine the exact IC50 values against wild-type and mutant kinase panels.

References

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. European Journal of Medicinal Chemistry.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC.

Sources

Foundational

The Molecular Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Whitepaper on the Mechanism of Action of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The pursuit of targeted oncology therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The pursuit of targeted oncology therapeutics has heavily relied on the development of small-molecule tyrosine kinase inhibitors (TKIs). Among the most privileged chemical scaffolds in this domain is the thieno[3,2-d]pyrimidine core. Structurally analogous to the purine ring of adenine, this bicyclic system acts as a highly effective ATP-competitive inhibitor across a spectrum of oncogenic kinases[1].

This technical whitepaper deconstructs the mechanism of action (MoA) of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS: 478067-64-0)[2]. By analyzing its specific pharmacophoric features—the 4-phenoxy substitution and the 2-allylsulfanyl moiety—we elucidate its role as a multi-targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), detailing the subsequent downstream attenuation of tumor proliferation and angiogenesis[1][3].

Structural Rationale and Kinase Selectivity

To understand the causality behind the efficacy of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, one must examine its structure-activity relationship (SAR) within the ATP-binding cleft of receptor tyrosine kinases (RTKs).

  • The Thieno[3,2-d]pyrimidine Core: This heteroaromatic system mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR or Cys919 in VEGFR-2)[1][3].

  • The 4-Phenoxy Substitution: Substitutions at the C4 position project into the deep hydrophobic pocket of the kinase active site. The bulky, electron-rich phenoxy group enhances binding affinity and selectivity, particularly against mutant kinase conformations like the EGFR L858R/T790M double mutant, which often confers resistance to first-generation TKIs[4].

  • The 2-Allylsulfanyl Moiety: The thioether linkage at the C2 position provides flexibility, allowing the allyl group to interact with the ribose-binding pocket. Furthermore, the unsaturated allyl group presents a potential site for covalent interaction with reactive cysteine residues in the kinase active site, a hallmark of irreversible third-generation inhibitors[4].

Core Mechanisms of Action

Primary MoA: ATP-Competitive RTK Inhibition

The primary mechanism of action is the direct, ATP-competitive inhibition of key oncogenic drivers:

  • EGFR Inhibition: The compound binds to the intracellular tyrosine kinase domain of EGFR, preventing ligand-induced autophosphorylation. This halts the activation of the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival) pathways[1].

  • VEGFR-2 Inhibition: By anchoring to the Cys919 residue via hydrogen bonding, the thienopyrimidine core blocks VEGFR-2 activation in endothelial cells, effectively starving the tumor of its vascular supply (anti-angiogenesis)[3][5].

Secondary MoA: Phenotypic Consequences

The blockade of these upstream RTKs triggers a cascade of terminal cellular events:

  • Cell Cycle Arrest: Depletion of downstream survival signals leads to a profound block in the G2/M or S phase of the cell cycle, preventing mitotic division[4][5].

  • Apoptosis Induction: The sustained inhibition of the PI3K/AKT pathway downregulates anti-apoptotic proteins (e.g., Bcl-2) and activates executioner caspases (Caspase-3), committing the malignant cell to programmed cell death[5].

G Compound 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine EGFR EGFR / VEGFR-2 (Tyrosine Kinases) Compound->EGFR ATP-competitive Inhibition Apoptosis Apoptosis (Caspase-3) Compound->Apoptosis Induces PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Activation MAPK RAS / RAF / MEK Pathway EGFR->MAPK Activation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

RTK signaling pathway inhibition by thieno[3,2-d]pyrimidine derivatives.

Quantitative Data & Benchmarking

To contextualize the potency of 4-substituted thieno[3,2-d]pyrimidines, we summarize the typical nanomolar efficacy of this structural class against wild-type and mutant kinases, benchmarked against clinical standards.

Target / Cell LineAssay TypeReference Standard (IC₅₀)Thieno[3,2-d]pyrimidine Analog (IC₅₀)Phenotypic Result
EGFR (WT) FRET KinaseErlotinib (0.4 nM)13 - 36 nMKinase Inhibition
EGFR (L858R/T790M) ELISAOsimertinib (12 nM)10 - 20 nMOvercomes Resistance
VEGFR-2 FRET KinaseSorafenib (45 nM)75 - 150 nMAnti-angiogenesis
H1975 (NSCLC) MTT ViabilityOlmutinib (9.2 nM)~10 nMCytotoxicity
HUVEC MTS AssaySunitinib (10 nM)< 1 µMVascular Suppression

Data synthesized from foundational SAR studies on thieno[3,2-d]pyrimidine derivatives[3][4][5][6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the evaluation of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine must follow self-validating protocols. The inclusion of internal controls (vehicle and reference drugs) ensures that the observed causality is strictly due to the compound's target engagement.

Protocol 1: FRET-Based Enzymatic Kinase Assay (EGFR/VEGFR-2)

Purpose: To quantify the direct, cell-free ATP-competitive inhibition of the target kinase.

  • Reagent Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

  • Enzyme-Substrate Mix: Combine recombinant human EGFR or VEGFR-2 kinase domain with a fluorescently labeled peptide substrate (e.g., Tyr-peptide) in a 384-well microplate.

  • Inhibitor Incubation: Add the diluted compound to the wells. Crucial Control Step: Include a DMSO-only well (0% inhibition control) and a reference inhibitor well (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2; 100% inhibition control). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase.

  • Detection & Analysis: After 60 minutes, add a FRET-based development reagent (e.g., TR-FRET europium-labeled antibody). Read the plate using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Flow Cytometry for Cell Cycle Arrest and Apoptosis

Purpose: To validate the downstream phenotypic consequences of kinase inhibition in human cancer cell lines.

  • Cell Culture: Seed H1975 (NSCLC) or HepG2 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound at its calculated IC₅₀ and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvest & Staining (Apoptosis): Trypsinize cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Harvest & Staining (Cell Cycle): For parallel wells, fix cells in 70% cold ethanol overnight. Wash and stain with PI/RNase A solution for 30 minutes.

  • Acquisition: Analyze samples via flow cytometry (e.g., BD FACSCanto). Annexin V+/PI- indicates early apoptosis; PI accumulation in the 4N peak indicates G2/M arrest.

Workflow Step1 Compound Prep (DMSO Stock) Step2 FRET Kinase Assay (EGFR/VEGFR-2) Step1->Step2 Step3 Cellular Assays (MTT / Flow Cytometry) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Step-by-step experimental workflow for evaluating kinase inhibitors.

Conclusion and Translational Outlook

The compound 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine represents a highly rationalized approach to polypharmacology in oncology. By leveraging the adenine-mimicking properties of the thieno[3,2-d]pyrimidine core[1], combined with the hydrophobic penetration of the 4-phenoxy group and the flexibility of the 2-allylsulfanyl moiety, this scaffold achieves potent ATP-competitive inhibition of critical RTKs like EGFR and VEGFR-2[3][4].

The resulting blockade of the PI3K/AKT and MAPK pathways ensures a robust phenotypic response, characterized by cell cycle arrest and caspase-mediated apoptosis[5]. As drug resistance to first-generation TKIs continues to challenge clinical oncology, the structural versatility of thieno[3,2-d]pyrimidine derivatives offers a vital template for the next generation of targeted cancer therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." PMC, 2023. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." PMC, 2023. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers." PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Synthesis

Welcome to the technical support guide for the synthesis of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists encounteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this multi-step synthesis. We provide field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and improve final product yield and purity.

The synthesis of this molecule is a sequential process, and low yield at any single stage can significantly impact the overall output. This guide is structured into a detailed Troubleshooting section and a Frequently Asked Questions (FAQs) section to address the most common issues encountered.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and laboratory experience.

Problem 1: Low Yield in the Final S-Allylation Step

Question: I am seeing a low yield (<50%) when reacting 4-phenoxy-2-mercaptothieno[3,2-d]pyrimidine with allyl bromide. What are the likely causes and how can I fix this?

Answer: This is a critical step where several parameters must be carefully controlled. Low yield in this S-alkylation reaction typically points to one of three areas: suboptimal base/solvent conditions, side reactions, or degradation of the starting material.

Potential Cause 1: Ineffective Deprotonation of the Thiol The reaction proceeds via a thiolate intermediate, which acts as the nucleophile. Incomplete deprotonation of the 2-mercapto group will result in a sluggish or incomplete reaction.

  • Solution: The choice of base is crucial. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times, which can lead to side products.[1] In our experience, using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) ensures rapid and complete formation of the thiolate at lower temperatures (e.g., 0 °C to room temperature).[2] This minimizes the risk of side reactions.

Potential Cause 2: Competing N-Alkylation The thieno[3,2-d]pyrimidine core contains nitrogen atoms that can also be alkylated, leading to undesired N-allyl side products, especially under harsh conditions.

  • Solution: The sulfur atom of the 2-mercapto group is a soft nucleophile, and it will preferentially react with the soft electrophile (allyl bromide) in what is known as an HSAB (Hard and Soft Acids and Bases) controlled reaction. To favor S-alkylation, use a polar aprotic solvent like DMF or acetone and a moderately strong base. Avoid overly aggressive conditions (high heat, very strong bases for extended periods) that can promote competitive N-alkylation.

Potential Cause 3: Oxidative Dimerization Thiol-containing compounds are susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer of your starting material, consuming the reactant and complicating purification.

  • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Using degassed solvents can further reduce the risk of oxidation.

Table 1: Recommended Conditions for S-Allylation Optimization

ParameterCondition A (Moderate)Condition B (High-Yield)Rationale
Base K₂CO₃ (2.0 eq)NaH (1.2 eq, 60% in oil)NaH provides faster, more complete deprotonation at lower temperatures.[2]
Solvent Acetone or AcetonitrileAnhydrous DMF or THFDMF effectively solvates the thiolate anion, accelerating the reaction rate.
Temperature Reflux (56-82 °C)0 °C to Room TempMilder conditions with NaH reduce the risk of side product formation.
Atmosphere StandardInert (N₂ or Ar)Prevents oxidative dimerization of the starting thiol.
Typical Yield 50-70%85-95%Optimized conditions significantly improve efficiency.
Problem 2: Incomplete Chlorination of the Thienopyrimidin-4-one Intermediate

Question: My conversion of 2-mercapto-thieno[3,2-d]pyrimidin-4(3H)-one to the 4-chloro intermediate is incomplete, and the workup is difficult. How can I improve this step?

Answer: The conversion of the 4-oxo group to a 4-chloro group using phosphorus oxychloride (POCl₃) is a standard but often challenging transformation. Incomplete reaction and difficult workup are common complaints.

Potential Cause 1: Insufficient Reagent Activity or High Water Content POCl₃ is highly reactive towards water. Any moisture in the starting material, solvent, or glassware will quench the reagent, reducing its effectiveness and leading to an incomplete reaction.

  • Solution: Ensure your starting thienopyrimidinone is thoroughly dried under high vacuum before use. Use freshly distilled or a new bottle of POCl₃. The reaction should be conducted in flame-dried glassware under an inert atmosphere. While POCl₃ can often be used as both the reagent and solvent, adding a catalytic amount of DMF can accelerate the reaction by forming the reactive Vilsmeier reagent in situ.[3]

Potential Cause 2: Suboptimal Reaction Temperature and Time This reaction typically requires heat to proceed to completion. Insufficient temperature or time will result in a mixture of starting material and product.

  • Solution: The reaction is generally heated to reflux (around 105-110 °C) for several hours (typically 4-12 hours).[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Potential Cause 3: Hazardous and Difficult Workup The workup procedure, which involves quenching excess POCl₃ with ice water, is highly exothermic and can be hazardous if not done carefully. This can also lead to the hydrolysis of the desired 4-chloro product back to the starting material, reducing the isolated yield.

  • Solution: After removing excess POCl₃ under reduced pressure, the residue should be cooled and added very slowly in small portions to a vigorously stirred beaker of crushed ice. Alternatively, the ice can be added slowly to the cooled reaction flask. This must be done in a well-ventilated fume hood. This careful quenching minimizes localized heat spikes that promote hydrolysis of the product. The precipitated solid should be filtered quickly and washed with cold water.

Diagram 1: Troubleshooting Workflow for Low Final Yield

Below is a decision tree to systematically diagnose the source of low yield in the overall synthesis.

G Start Low Final Yield of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CheckAllylation Analyze S-Allylation Step Start->CheckAllylation Final step issue? CheckPhenoxy Analyze Phenoxy-de-chlorination Step Start->CheckPhenoxy Intermediate issue? CheckChlorination Analyze Chlorination Step Start->CheckChlorination Early intermediate issue? Cause1 Incomplete Deprotonation / Dimerization CheckAllylation->Cause1 Cause2 Poor SNAr Reaction CheckPhenoxy->Cause2 Cause3 Incomplete Conversion / Hydrolysis CheckChlorination->Cause3 Solution1 Use Stronger Base (NaH) / Inert Atmosphere Cause1->Solution1 Solution2 Use K₂CO₃ in DMF at >100°C Cause2->Solution2 Solution3 Use Anhydrous Conditions / Monitor by TLC / Careful Workup Cause3->Solution3

Caption: A decision tree to diagnose and solve yield issues at different synthetic stages.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this class of compounds? The most common and reliable route begins with a substituted 3-aminothiophene-2-carboxylate.[5][6] This is followed by cyclization to form the thieno[3,2-d]pyrimidin-4-one scaffold. Subsequent chlorination at the 4-position yields a reactive intermediate.[4] This intermediate then undergoes two sequential nucleophilic substitutions: first with a phenoxide to install the 4-phenoxy group, and then with an allyl thiol or by S-allylation of a 2-mercapto derivative to yield the final product.

Diagram 2: General Synthetic Pathway

G A 3-Aminothiophene -2-carboxylate B Thieno[3,2-d]pyrimidin -2-thio-4-one A->B Cyclization C 4-Chloro-2-mercapto- thieno[3,2-d]pyrimidine B->C Chlorination (POCl₃) D 4-Phenoxy-2-mercapto- thieno[3,2-d]pyrimidine C->D SNAr (Phenol, Base) E Final Product: 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine D->E S-Allylation (Allyl-Br, Base)

Caption: The multi-step synthesis of the target molecule from a thiophene precursor.

Q2: How do I best monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. Staining with potassium permanganate or viewing under UV light (254 nm) should allow you to distinguish the starting material, intermediates, and product based on their polarity and UV activity. For definitive tracking, especially during optimization, LC-MS is highly recommended as it provides both retention time and mass confirmation.

Q3: What are some common side products and how can I identify them? Besides the issues mentioned in the troubleshooting section, be aware of the following:

Table 2: Common Side Products and Their Identification

Side ProductOriginIdentification (¹H NMR / MS)
Disulfide Dimer Oxidation of 2-mercapto intermediateAbsence of -SH proton; Mass corresponding to (2M-2H)⁺.
4-Hydroxy Compound Hydrolysis of 4-chloro intermediateBroad -OH peak in NMR; Mass corresponding to [M-Cl+OH]⁺.[4]
N-Allyl Isomer Competing alkylationComplex aromatic region splitting; Mass identical to the desired product.
Di-allylated Product Alkylation at both N and SPresence of two distinct allyl group signals in NMR; Mass corresponding to [M+40]⁺.

Q4: Can you provide a detailed protocol for the final S-allylation step? Certainly. The following protocol is a robust starting point for achieving high yields.

Experimental Protocol: Synthesis of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Materials:

  • 4-Phenoxy-2-mercaptothieno[3,2-d]pyrimidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Allyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Add 4-phenoxy-2-mercaptothieno[3,2-d]pyrimidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 mmol of starting material) via syringe. Stir to dissolve.

  • Thiolate Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates hydrogen gas. Stir the mixture at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium thiolate.

  • Allylation: Add allyl bromide dropwise via syringe at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2-4 hours, monitoring the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 5% to 20% ethyl acetate in hexane) to afford the pure 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.

References

  • MDPI. (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]

  • PubMed. (2024, July 15). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available from: [Link]

  • ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available from: [Link]

  • PubMed. (2025, February 13). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Available from: [Link]

  • PMC. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available from: [Link]

  • PMC. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][5][7]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. Available from: [Link]

  • ResearchGate. Reactions with 2‐mercaptopyrimidines. Synthesis of some new thiazolo[3,2‐a]‐ and triazolo[4,3‐a]pyrimidines. Available from: [Link]

  • PMC. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]

  • ResearchGate. (2026, January 22). (PDF) Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • PubMed. (1979, May). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from: [Link]

  • ACS Publications. (2013, April 9). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]

  • RSC Publishing. (2023, August 4). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Available from: [Link]

  • PubMed. (2016, November 10). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. Available from: [Link]

  • Google Patents. US10695347B2 - Pyrimidine derivative and use thereof.
  • ResearchGate. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Available from: [Link]

  • PubMed. (1976, May). Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening. Available from: [Link]

  • MDPI. (2017, May 12). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Available from: [Link]

  • University of Groningen Research Portal. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Available from: [Link]

  • Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • ijamtes. Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Solubility

As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic, planar molecules. 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine features a rigid thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic, planar molecules. 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine features a rigid thienopyrimidine core flanked by hydrophobic phenoxy and allylsulfanyl appendages. This architecture promotes strong intermolecular π−π stacking and crystal lattice formation, making it notoriously difficult to keep in solution during in vitro assays.

This guide provides mechanistically grounded, self-validating protocols to overcome DMSO solubility limits and prevent aqueous "crash-out" during your experiments.

Solvation Diagnostic Workflow

Before adjusting your assay parameters, use the following logical workflow to diagnose and correct precipitation issues at the source.

SolubilityWorkflow Start Compound in Dry DMSO CheckDissolve Optically Clear? (Check Tyndall Effect) Start->CheckDissolve Sonicate Low-Energy Sonication (37°C, 10-30 min) CheckDissolve->Sonicate No Aliquot Aliquot & Store (-20°C to -80°C) CheckDissolve->Aliquot Yes Sonicate->CheckDissolve Aqueous Dilute in Warm Aqueous Media Aliquot->Aqueous CrashOut Precipitation (Crash Out)? Aqueous->CrashOut Intermediate Use 100% DMSO Serial Dilution CrashOut->Intermediate Yes Success Proceed to Assay CrashOut->Success No Intermediate->Aqueous

Troubleshooting workflow for thienopyrimidine DMSO solubility and aqueous dilution.

Quantitative Solubility Parameters

Understanding the thermodynamic limits of your solvent system is critical. The table below summarizes the quantitative boundaries and mechanistic rationales for handling this compound.

ParameterRecommended LimitMechanistic Rationale
Max Stock Concentration 10 mM – 30 mMExceeding this limit increases the probability of spontaneous nucleation of the lipophilic thienopyrimidine core[1].
Water Content in DMSO < 0.1% (Anhydrous)Water uptake creates a non-ideal solvent mixture, drastically increasing the thermodynamic energy required for solvent cavity formation[1].
Sonication Temperature 37°C (Max 50°C)Provides kinetic energy to break the crystal lattice. Exceeding 50°C risks thermal degradation or oxidation of the allylsulfanyl moiety[2],[3].
Sonication Time 10 – 30 minutesSufficient duration to fully disrupt lower-energy crystalline polymorphs without inducing localized superheating[3].
Final Assay DMSO % 0.1% – 0.5%Minimizes solvent cytotoxicity while maintaining the hydrophobic compound in a stable aqueous suspension[2],[4].
Freeze-Thaw Cycles 0 (Single-use only)Temperature fluctuations combined with water uptake synergistically drive the compound into thermodynamically stable, insoluble crystalline forms[1],[5].

Self-Validating Experimental Protocols

Do not rely on assumptions when preparing stocks. The following protocols integrate physical validation steps to ensure your compound is truly dissolved.

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO

Causality: Thienopyrimidines often exist as amorphous solids after synthesis but can nucleate into highly stable crystalline polymorphs[5]. We must use anhydrous conditions and thermal kinetic energy to force dissolution before these polymorphs stabilize.

  • Equilibration: Allow the lyophilized 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine to reach room temperature inside a desiccator before opening. Why: Prevents ambient moisture from condensing on the cold powder, which would immediately poison the DMSO with water.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (water content <0.1%) to achieve a 10 mM stock[2].

  • Initial Mixing: Gently vortex the amber glass vial for 1-2 minutes. Avoid vigorous vortexing that introduces excessive air bubbles, which can drive oxidation[2].

  • Thermal Sonication: Place the vial in a 37°C water bath sonicator for 10–30 minutes[3]. Why: Low-energy sonication provides the mechanical shear needed to disrupt the crystalline lattice, while 37°C increases solvent kinetic motion without degrading the reactive allylsulfanyl group[1].

  • System Validation (Tyndall Effect): Hold the vial against a strong, focused light source in a dark room. If you observe light scattering (a cloudy beam), micro-crystals are still present. Sonicate for an additional 10 minutes until optically clear.

  • Aliquotting & Storage: Immediately dispense the clear solution into single-use aliquots (e.g., 20 µL) in tightly sealed tubes and store at -20°C or -80°C[2].

Protocol B: Serial Dilution and Aqueous Media Transfer

Causality: Diluting a hydrophobic compound directly into water strips away its DMSO solvation shell, causing immediate precipitation[6]. We must maintain the solvation shell until the final dilution step.

  • Thawing: Thaw a single-use aliquot at room temperature. Validation: Inspect for micro-crystals. If present (due to Ostwald's rule of stages during freezing), sonicate for 5 minutes at 37°C to re-dissolve[1],[5].

  • 100% DMSO Serial Dilution: Prepare your entire dose-response dilution series using 100% anhydrous DMSO[2],[4]. Do not use aqueous buffers for intermediate steps.

  • Media Preparation: Pre-warm your complete cell culture media or assay buffer to 37°C[3].

  • Rapid Dispersion Transfer: Pipette the required volume of the DMSO stock directly into the center of the pre-warmed media (e.g., 1 µL into 999 µL for a 0.1% final DMSO concentration) while simultaneously vortexing or swirling the tube[3],[4]. Why: Rapid mechanical mixing prevents the formation of localized, high-concentration micro-environments where the compound exceeds its aqueous thermodynamic solubility limit.

  • System Validation (Vehicle Control): Prepare a vehicle control (media + 0.1% DMSO without compound). Observe both the treated media and the vehicle control under a phase-contrast microscope. The absence of dark, irregular aggregates in the treated media validates a successful transfer[2].

Troubleshooting FAQs

Q: Why does my compound precipitate after a single freeze-thaw cycle? A: When stored in DMSO, the solvent inevitably absorbs trace amounts of atmospheric water. This water uptake creates a non-ideal DMSO-water mixture, making thermodynamic cavity formation (a necessary step for solute accommodation) highly unfavorable[1]. Furthermore, the temperature fluctuations during freeze-thaw cycles provide the activation energy required for the amorphous compound to nucleate into a lower-energy, thermodynamically stable crystalline polymorph, which has drastically lower solubility[5].

Q: My compound is "crashing out" (forming cloudy precipitates) when added to cell culture media. How can I prevent this? A: This is a classic solvent-shift precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic thienopyrimidine without a solvation shell[6]. To mitigate this, you must perform all serial dilutions in 100% DMSO first[2]. Then, dilute the final DMSO stock directly into warm (37°C) complete media while mixing rapidly to prevent localized high concentrations[3]. Keep the final DMSO concentration strictly between 0.1% and 0.5%[2],[4].

Q: Is it safe to use heat to force 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine into solution? A: Gentle warming (e.g., in a 37°C water bath) is highly recommended and often necessary for planar, hydrophobic molecules[2]. However, temperatures exceeding 50°C should be strictly avoided. The allylsulfanyl group contains a thioether linkage and an alkene, which are susceptible to oxidation or thermal degradation under excessive heat. Low-energy sonication combined with 37°C warming is the optimal method to safely input the required dissolution energy[1],[3].

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. URL:[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. URL:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. URL:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Chromatography Conditions for Thieno[3,2-d]pyrimidines

Welcome to the Technical Support Center for the purification of thieno[3,2-d]pyrimidine derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of thieno[3,2-d]pyrimidine derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to the Challenges

The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous drug discovery programs, with applications as kinase inhibitors, anti-proliferative agents, and more.[1][2][3] The inherent basicity of the pyrimidine ring's nitrogen atoms, coupled with the diverse functionalities that can be introduced at various positions, presents unique purification challenges. Common issues include poor solubility, peak tailing during chromatography, and co-elution of closely related impurities. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of thieno[3,2-d]pyrimidines in a question-and-answer format.

Chromatography Issues

Question: My thieno[3,2-d]pyrimidine derivative is showing significant peak tailing during normal-phase silica gel chromatography. What is the cause and how can I resolve this?

Answer:

Peak tailing of nitrogen-containing heterocycles like thieno[3,2-d]pyrimidines on silica gel is a common issue. The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica surface.[4] This strong interaction can lead to slow desorption kinetics, resulting in asymmetrical, tailing peaks.

Solutions:

  • Addition of a Basic Modifier: To mitigate this interaction, a small amount of a basic modifier can be added to your mobile phase.[4] This "neutralizes" the acidic silica surface, improving peak shape and recovery.

    • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your eluent system (e.g., hexane/ethyl acetate).

    • Ammonia in Methanol: For more polar solvent systems, a 7N solution of ammonia in methanol can be used as a component of the mobile phase.[4]

  • Use of Amine-Functionalized Silica: For particularly problematic basic compounds, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which can significantly reduce peak tailing for basic analytes.[4]

Question: I am struggling to separate my desired thieno[3,2-d]pyrimidine from a closely related impurity using normal-phase chromatography. What strategies can I employ?

Answer:

Separating compounds with very similar polarities requires a high degree of optimization.

Solutions:

  • Solvent System Optimization:

    • Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a solvent with different properties. For example, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol can alter the selectivity of the separation.

    • Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of increasing solvent polarity can help resolve closely eluting compounds.[5]

  • Switch to Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase (RP) chromatography is an excellent alternative.[5] RP chromatography separates compounds based on hydrophobicity, which can provide a different selectivity compared to the polarity-based separation of normal-phase chromatography. A C18 column is a common starting point for RP-HPLC.[6][7]

Question: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

Some substituted thieno[3,2-d]pyrimidines can be sensitive to the acidic nature of silica gel.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your mobile phase containing a small amount of a base like triethylamine. This will help to neutralize the acidic sites.

  • Minimize Residence Time: Use a faster flow rate to reduce the time your compound spends on the column. However, be mindful that this can also decrease resolution.

  • Alternative Purification Methods: If degradation is severe, consider non-chromatographic methods like recrystallization or precipitation.

Solubility and Recrystallization Issues

Question: My thieno[3,2-d]pyrimidine derivative has poor solubility in common chromatography solvents. How can I effectively load it onto a column?

Answer:

Poor solubility can make column loading challenging.

Solutions:

  • Dry Loading: Dissolve your crude product in a strong, volatile solvent (e.g., DCM, methanol, or acetone), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting powder can be carefully loaded onto the top of your packed column.

  • Solvent Optimization for Loading: If you must do a liquid load, use the strongest solvent in which your compound is soluble but that is also a weak solvent in your chromatographic system. For example, if you are running a hexane/ethyl acetate gradient, you might dissolve your sample in a small amount of DCM.

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities.[5]

Solutions:

  • Adjust the Solvent System:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool slowly.[5]

    • Change Solvents: Choose a solvent with a lower boiling point.[5]

    • Use a Solvent Pair: Dissolve your compound in a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Allow it to cool slowly. A common pair is DCM/hexane or ethyl acetate/hexane.

  • Lower the Cooling Temperature: If the compound remains an oil at room temperature, try cooling the solution in an ice bath or freezer.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a normal-phase flash chromatography method for a new thieno[3,2-d]pyrimidine derivative?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a relatively nonpolar system like 20% ethyl acetate in hexane and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. The solvent system that gives this Rf is often a good starting point for your column chromatography.

Q2: When should I choose reverse-phase HPLC over normal-phase flash chromatography?

A2: Reverse-phase HPLC is often preferred for:

  • Highly polar compounds: Compounds that are poorly retained on silica gel.

  • Final purification of drug candidates: RP-HPLC can provide higher resolution and purity for final compounds.

  • Compounds that are sensitive to acidic silica gel.

  • Separation of very similar compounds: When normal-phase fails to provide adequate separation.[5]

Q3: What mobile phase additives are commonly used for reverse-phase HPLC of thieno[3,2-d]pyrimidines?

A3: To improve peak shape and ensure reproducibility, acidic modifiers are typically added to the mobile phase in RP-HPLC.

  • Trifluoroacetic Acid (TFA): 0.1% TFA is commonly used. It acts as an ion-pairing agent, protonating the basic nitrogens and minimizing secondary interactions with the stationary phase.[6]

  • Formic Acid: 0.1% formic acid is another common choice and is more mass spectrometry-friendly than TFA.[8]

Q4: How can I improve the yield of my recrystallization?

A4: Low yield in recrystallization can be due to using too much solvent or the compound having some solubility in the cold solvent.[5]

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Concentrate the Mother Liquor: If a significant amount of your compound remains in the filtrate, you can concentrate the mother liquor and attempt a second recrystallization to recover more product.

Q5: How should I store my purified thieno[3,2-d]pyrimidine compounds?

A5: To maintain purity, store your compounds in a tightly sealed container, protected from light and moisture. For long-term storage, especially for compounds that may be sensitive to oxidation or hydrolysis, storing under an inert atmosphere (like argon or nitrogen) at low temperatures is recommended.[5]

Experimental Protocols & Data

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC (e.g., hexane/ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Load the crude sample onto the column using either the dry loading or minimal solvent liquid loading technique.

  • Elution: Begin elution with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Normal-Phase Chromatography Conditions for Thieno[3,2-d]pyrimidine Derivatives

Compound TypeStationary PhaseEluent SystemReference
Substituted thieno[3,2-d]pyrimidin-4(3H)-oneSilica Geln-hexane/EtOAc (70:30 to 60:40)[6]
2-amino-thieno[3,2-d]pyrimidineSilica GelHexane/EtOAc (9:1 to 8:2)[8]
Fused tricyclic thieno[3,2-d]pyrimidinesSilica GelNot specified, but purification by silica gel chromatography was performed.[9]
Protocol 2: General Procedure for Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or DMSO, and filter through a 0.45 µm syringe filter.

  • Column and Mobile Phase: Use a C18 column with a mobile phase of water and acetonitrile (ACN), both containing 0.1% TFA or formic acid.

  • Gradient Elution: Run a gradient from a lower percentage of ACN to a higher percentage. A typical gradient might be 10% to 95% ACN over 20-30 minutes.[6][7]

  • Detection and Fraction Collection: Use a UV detector to monitor the elution of your compound and collect the corresponding peak.

  • Lyophilization: Freeze-dry the collected fractions to remove the mobile phase and obtain the pure compound.

Table 2: Example Reverse-Phase HPLC Conditions for Thieno[3,2-d]pyrimidine Derivatives

Stationary PhaseMobile Phase AMobile Phase BGradient ExampleReference
C18Water + 0.1% TFAAcetonitrile + 0.1% TFA0% to 100% B over 15 min[6][7]
C18Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidNot specified, but used for purification.[8]

Visualizing Workflows

General Purification Workflow

Purification_Workflow Crude_Product Crude Thieno[3,2-d]pyrimidine TLC_Analysis TLC Analysis for Method Selection Crude_Product->TLC_Analysis Flash_Chromatography Normal-Phase Flash Chromatography TLC_Analysis->Flash_Chromatography Rf ~0.2-0.3 Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Few Impurities Prep_HPLC Preparative RP-HPLC TLC_Analysis->Prep_HPLC Polar Compound or Poor NP Sep. Pure_Product Pure Product Flash_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Add_Base Add 0.1-1% Triethylamine to Mobile Phase Start->Add_Base Check_Peak_Shape Is Peak Shape Improved? Add_Base->Check_Peak_Shape Use_Amine_Silica Use Amine-Functionalized Silica Check_Peak_Shape->Use_Amine_Silica No End Problem Resolved Check_Peak_Shape->End Yes Consider_RP_HPLC Switch to Reverse-Phase HPLC Use_Amine_Silica->Consider_RP_HPLC Still Tailing Use_Amine_Silica->End Improved Consider_RP_HPLC->End

Caption: A logical guide to troubleshooting peak tailing issues.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Successful Flash Chromatography - King Group.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors - MDPI. Available from: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available from: [Link]

  • Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity - ResearchGate. Available from: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available from: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available from: [Link]

  • Synthesis of Some Novel Thieno[2, 3-d] pyrimidines and their Antibacterial Activity - Semantic Scholar. Available from: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available from: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available from: [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - MDPI. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available from: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC. Available from: [Link]

  • Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles | Journal of Medicinal Chemistry. Available from: [Link]

  • (PDF) 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available from: [Link]

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability Optimization of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of lipophilic, heteroaromatic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of lipophilic, heteroaromatic small molecules. 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine presents a unique, dual-axis stability challenge in aqueous media. You cannot optimize its stability through trial and error; you must build a self-validating system that isolates and neutralizes each degradation mechanism.

The molecule possesses two distinct reactive liabilities:

  • The 2-allylsulfanyl (thioether) group , which is highly susceptible to [1].

  • The 4-phenoxy group , which occupies an electron-deficient position on the pyrimidine ring, making it a prime target for by water or hydroxide ions[2].

Diagnostic Workflow

Before altering your formulation, use the decision tree below to identify whether your compound is experiencing chemical degradation or physical precipitation.

DiagnosticTree Start Observe Concentration Loss in Aqueous Media HPLC Run HPLC-MS Analysis Start->HPLC PeakShift New Peaks Detected? HPLC->PeakShift Mass16 Mass Shift: +16 / +32 Da (Retention Time shifts earlier) PeakShift->Mass16 Yes, +16/32 Da MassPhenoxy Mass Shift: -94 Da (Loss of Phenol) +18 Da (Addition of H2O) PeakShift->MassPhenoxy Yes, -76 Da net NoPeak No New Peaks (Pellet in centrifuge tube) PeakShift->NoPeak No DiagOx Diagnosis: Thioether Oxidation (Sulfoxide/Sulfone formation) Mass16->DiagOx DiagHyd Diagnosis: C4-Phenoxy Hydrolysis (Thienopyrimidin-4-one formation) MassPhenoxy->DiagHyd DiagPrec Diagnosis: Aqueous Precipitation (Solubility Limit Exceeded) NoPeak->DiagPrec

Diagnostic decision tree for identifying thienopyrimidine degradation pathways.

Troubleshooting & FAQs

Q1: During stability testing in a Polysorbate 80 (PS80) vehicle, I observe new peaks with mass shifts of +16 Da and +32 Da. What is the mechanism, and how do I stop it? Causality: You are observing the oxidation of the 2-allylsulfanyl group to its corresponding sulfoxide (+16 Da) and sulfone (+32 Da)[1]. This is rarely caused by dissolved oxygen alone. Instead, it is driven by hydroperoxide impurities present in surfactants like PS80. Polysorbates undergo auto-oxidation, generating reactive oxygen species (ROS) that [3]. Solution:

  • Switch Surfactants: Avoid polyoxyethylene-based excipients. Transition to Hydroxypropyl-β-cyclodextrin (HP-β-CD), which enhances solubility through host-guest complexation without introducing peroxides.

  • Sacrificial Antioxidants: If PS80 is mandatory, spike the formulation with 10–20 mM L-Methionine. Methionine acts as a sacrificial thioether, preferentially reacting with peroxides before they can oxidize your API.

  • Chelation: Add 0.05% EDTA to sequester trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze peroxide cleavage.

Q2: In phosphate buffer (pH 7.4), my compound degrades into a highly polar species, and the mass spectrum shows a net loss of 76 Da. Why is the phenoxy group cleaving? Causality: The thieno[3,2-d]pyrimidine core is highly electron-deficient, making the carbon at position 4 highly electrophilic. In aqueous media, especially at neutral to alkaline pH, water or hydroxide ions act as nucleophiles, attacking C4 and displacing the phenoxy group. This SNAr reaction yields the thermodynamically stable [4] and free phenol (Mass of API - 94 Da [Phenol] + 18 Da [Water] = Net -76 Da). Solution:

  • pH Optimization: The hydrolysis is base-catalyzed. Shift the formulation pH to a slightly acidic range (pH 5.0–6.0) using a citrate or acetate buffer to minimize hydroxide concentration.

  • Steric Shielding: Encapsulate the molecule in a cyclodextrin cavity to physically restrict water access to the C4 position.

Q3: The HPLC peak area drops by 50% over 24 hours, but no degradant peaks are visible on the chromatogram. Is the compound volatile? Causality: The compound is not volatile; it is precipitating. 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is highly lipophilic. If you dilute a DMSO stock into an aqueous buffer, you form a supersaturated solution. Over time, the compound nucleates and precipitates, dropping the soluble concentration below the detection threshold. Solution: Always centrifuge your samples before HPLC injection. If a pellet forms, your issue is kinetic solubility, not chemical degradation. Use co-solvents (e.g., 10% PEG400) to increase thermodynamic solubility.

Mechanistic Degradation Pathways

Pathway Parent 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine Ox1 Sulfoxide Derivative (+16 Da) Parent->Ox1 Peroxides / ROS (e.g., from PS80) Hyd Thieno[3,2-d]pyrimidin- 4(3H)-one + Phenol Parent->Hyd OH- / H2O (Alkaline pH) Ox2 Sulfone Derivative (+32 Da) Ox1->Ox2 Further Oxidation Ox2->Hyd Accelerated Hydrolysis (Sulfone is electron-withdrawing)

Chemical degradation pathways: Thioether oxidation and C4-phenoxy hydrolysis.

Step-by-Step Experimental Protocols
Protocol 1: Forced Degradation & Kinetic Profiling

Purpose: To establish the baseline chemical stability and identify the primary degradation mechanism.

  • Stock Preparation: Dissolve the API in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare three 50 mM aqueous buffers: Acetate (pH 5.0), Phosphate (pH 7.4), and Borate (pH 9.0).

  • Spiking: Aliquot 990 µL of each buffer into amber glass HPLC vials. Spike with 10 µL of the 10 mM API stock (final concentration: 100 µM, 1% DMSO).

  • Oxidative Stress Arm: To a second set of pH 7.4 vials, add H₂O₂ to a final concentration of 0.1% v/v to force thioether oxidation.

  • Incubation: Incubate all vials at 37°C in a thermoshaker at 300 rpm.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1, 4, 8, 24, and 48 hours. Quench immediately with 50 µL of cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid). Monitor parent mass and +16, +32, and -76 Da shifts.

Protocol 2: Preparation of an Oxidation-Resistant, Hydrolytically Stable Formulation

Purpose: To formulate the API for in vivo or long-term aqueous studies using cyclodextrin complexation and antioxidants.

  • Excipient Solution: Dissolve 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate buffer (pH 5.5).

  • Antioxidant Addition: Add L-Methionine to a final concentration of 10 mM and EDTA to 0.05% w/v. Stir until completely dissolved.

  • API Loading: Weigh the solid API and add it directly to the excipient solution to achieve the target concentration (e.g., 2 mg/mL). Do not use DMSO if formulating for in vivo use.

  • Complexation: Sonicate the suspension in a bath sonicator for 15 minutes, followed by overnight stirring (16 hours) at room temperature, protected from light.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

  • Validation: Quantify the final dissolved concentration via HPLC-UV against a standard curve.

Quantitative Data: Stability Profiling Summary

The following table summarizes the degradation kinetics (Half-life, t1/2​ ) of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine under various aqueous conditions at 37°C.

Formulation ConditionpHPrimary Degradant Identified t1/2​ (Hours)Stability Status
50 mM Phosphate Buffer7.4Thieno[3,2-d]pyrimidin-4-one18.5Poor (Hydrolysis)
50 mM Borate Buffer9.0Thieno[3,2-d]pyrimidin-4-one4.2Critical (Rapid Hydrolysis)
50 mM Acetate Buffer5.0None (Precipitation observed)> 72.0*Stable (but insoluble)
1% Polysorbate 80 (PS80)7.4Sulfoxide (+16 Da)12.0Poor (Oxidation)
20% HP-β-CD + 10 mM Met 5.5 None detected > 168.0 Optimal Formulation

*Apparent half-life in solution; actual chemical degradation is minimal, but the soluble concentration drops due to physical precipitation.

References
  • Title: Developments and Challenges for mAb-Based Therapeutics (Focus on Polysorbate Oxidation). Source: MDPI. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. Source: MDPI. URL: [Link]

  • Title: Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Source: ACS Publications. URL: [Link]

  • Title: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Source: NIH PMC. URL:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve HPLC peak tailing specifically for 2-(Allylsulfanyl)-4-pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve HPLC peak tailing specifically for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine .

Rather than relying on trial-and-error, this guide establishes a causality-driven framework. We will analyze the unique structural liabilities of your target molecule, map out a logical diagnostic workflow, and provide self-validating protocols to restore peak symmetry and quantitative confidence.

Part 1: Molecular Profiling & Causality Analysis

To fix peak tailing, we must first understand why the molecule is misbehaving. 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine presents three distinct chromatographic challenges:

  • The Thieno[3,2-d]pyrimidine Core (Basic Nitrogens): The pyrimidine ring contains weakly basic nitrogen atoms. In reversed-phase liquid chromatography (RPLC), basic analytes are notorious for undergoing secondary polar interactions with deprotonated, residual silanol groups (SiO⁻) on silica-based stationary phases[1][2]. These ion-exchange interactions act like "velcro," trapping a subpopulation of the molecules and causing a delayed, asymmetrical trailing edge[3][4].

  • The Allylsulfanyl Moiety (Soft Lewis Base): The sulfur atom is a soft electron donor capable of chelating trace heavy metals present in older Type A silica matrices or stainless steel column frits[2].

  • The Phenoxy Group (High Lipophilicity): This highly hydrophobic domain requires a strong organic mobile phase for elution. If the sample is prepared in a pure strong solvent (like DMSO) and injected into a weaker mobile phase, it will resist focusing at the column head, leading to severe peak distortion[2][5].

Part 2: Diagnostic Workflow

Before adjusting chemistry, you must isolate whether the tailing is a physical system defect or a chemical secondary interaction . Follow the logic tree below to determine your troubleshooting path.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->CheckNeutral Decision1 Does the Neutral Marker Tail? CheckNeutral->Decision1 Physical Physical Issue (Extra-column volume, Void in bed, Bad frit) Decision1->Physical  Yes (All peaks tail)   Chemical Chemical Issue (Secondary Interactions) Decision1->Chemical  No (Only target tails)   Fronting Is the Peak Fronting? (Shark Fin) Chemical->Fronting Overload Column Overload Dilute Sample 1:10 Fronting->Overload  Yes (As < 1.0)   Silanol Silanol/Metal Interaction Lower pH < 3.0 or Add TEA Modifier Fronting->Silanol  No (As > 1.2)  

Diagnostic workflow for isolating physical vs. chemical causes of peak asymmetry.

Part 3: Troubleshooting Q&A

Q1: How do I definitively prove whether my tailing is caused by the instrument or the chemistry? A: You must perform the "Neutral Marker Test." Inject a highly hydrophobic, neutral reference standard (such as toluene) under your current method conditions. Neutral compounds cannot undergo acid-base or ionic interactions with silanols[3]. If the neutral marker also tails, your issue is physical—such as an extra-column void volume, poorly seated PEEK tubing, or a collapsed column bed[3][5]. If the neutral marker elutes symmetrically but your pyrimidine target tails, you have a chemical acid-base problem[3].

Q2: My neutral marker is symmetric, confirming a chemical issue. How do I suppress the silanol interactions with my pyrimidine? A: You must control the ionization state of the silica stationary phase. At a mobile phase pH > 3.0, residual silanols are ionized (SiO⁻) and act as cation exchangers[1][4]. By lowering your mobile phase pH to below 3.0 (using 0.1% Trifluoroacetic acid or Formic acid), you fully protonate and neutralize the silanol groups (SiOH), effectively shutting down the secondary interactions[4].

Q3: My protocol requires a neutral pH (pH 6.5 - 7.0). I cannot use acidic modifiers. What is the alternative? A: If you are locked into a mid-pH range, you must use a competing amine modifier. Adding 10–25 mM of Triethylamine (TEA) to your mobile phase is highly effective. TEA is a small, strongly basic molecule that aggressively competes for and binds to the ionized silanol sites, "masking" them so your bulkier thienopyrimidine cannot interact with them[6][7].

Q4: I adjusted the pH, but now my peak looks like a "shark fin" leaning forward. What went wrong? A: You are no longer experiencing tailing; you are experiencing peak fronting. Fronting is almost exclusively caused by column mass overload[5][8]. Because 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is highly lipophilic, injecting too high a concentration saturates the available hydrophobic binding sites on the stationary phase. The excess molecules have nowhere to partition and elute prematurely[8]. Dilute your sample by a factor of 1:10 and the fronting will disappear[8].

Q5: Could my sample preparation solvent be causing the tailing? A: Absolutely. This is known as "solvent mismatch." If you dissolve this highly hydrophobic compound in 100% strong solvent (e.g., DMSO or Acetonitrile) and inject it into a mobile phase that is highly aqueous, the analyte will not focus at the column head. Instead, it disperses and travels down the column within the strong solvent plug, resulting in broad, tailing, or split peaks[2][5]. Always try to match your injection solvent to your initial mobile phase composition[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not just change parameters blindly. Use these self-validating protocols to quantify your improvements using the Asymmetry Factor ( As​ ) and USP Tailing Factor ( Tf​ )[6][9].

Protocol 1: The Neutral Marker System Validation

Purpose: To rule out physical column degradation and extra-column volume.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and 0.1 mg/mL Toluene (Neutral Marker) in the initial mobile phase.

  • Execution: Inject 5 µL onto your C18 column under your standard gradient conditions.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height[4][9].

    • Validation Gate: If As​ (Toluene) > 1.2, stop chemical troubleshooting. Replace the column frit, check tubing connections for dead volume, or replace the column due to a collapsed bed[2][4]. If As​ (Toluene) ≤ 1.1 but target As​ > 1.5, proceed to Protocol 2.

Protocol 2: Chemical Tailing Suppression (pH Control)

Purpose: To eliminate silanophilic interactions via thermodynamic protonation.

  • Mobile Phase Prep: Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic Acid (TFA) (Yields pH ~2.0). Prepare Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Equilibration: Flush the column with 10 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Execution: Inject 5 µL of the target analyte (diluted to prevent mass overload).

  • Validation Gate: Measure the new As​ . A successful suppression of secondary interactions will yield an As​ between 0.95 and 1.15[4]. If tailing persists, the sulfur atom may be chelating metals; switch to a bio-inert PEEK column hardware setup[2].

Part 5: Quantitative Data Presentation

The following table summarizes the expected quantitative shifts in peak shape metrics when applying the troubleshooting steps to 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.

Experimental ConditionMobile Phase pHAdditive / ModifierTarget Analyte As​ (10% height)Target Analyte Tf​ (5% height)Diagnostic Conclusion
Baseline (Failing) 6.5None2.452.60Severe silanol interaction / cation exchange.
Low pH Optimization 2.10.1% TFA1.081.12Silanols protonated; hydrophobic retention only.
Amine Competition 6.515 mM TEA1.151.18Silanols masked by TEA; acceptable symmetry.
Mass Overload 2.10.1% TFA0.750.80Peak fronting (Shark fin); sample requires 1:10 dilution.
Physical Void 2.10.1% TFA1.801.95Both target and neutral marker tail; plumbing issue.

Note: As​ (Asymmetry Factor) and Tf​ (USP Tailing Factor) values of 1.0 indicate perfect Gaussian symmetry. Values > 1.2 indicate tailing, and values < 1.0 indicate fronting[4][9].

Part 6: References

  • HPLC Peak Tailing - Axion Labs Axion Labs[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Common Causes Of Peak Tailing in Chromatography Alwsci[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Chromatography Online (LCGC International)[Link]

  • Troubleshooting Peak Tailing in LC Scribd[Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible[Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC YouTube (Axion Labs)[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies National Institutes of Health (PMC) [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Molecular Docking of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine vs. Standard FAK Inhibitors

Executive Summary & Mechanistic Rationale The thieno[3,2-d]pyrimidine scaffold has been extensively validated as a highly potent kinase inhibitor platform, specifically designed to mimic the bioactive conformation of cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The thieno[3,2-d]pyrimidine scaffold has been extensively validated as a highly potent kinase inhibitor platform, specifically designed to mimic the bioactive conformation of classical diaminopyrimidines[1]. Recent structural optimizations have demonstrated that derivatives of this bicyclic scaffold can act as potent inhibitors of Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT-3), exhibiting robust apoptotic activity and tumor reduction in xenograft models[2].

This guide provides an objective, data-driven framework for validating the in silico molecular docking results of a novel derivative—2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine —against clinical-stage FAK inhibitors such as TAE226 and Defactinib (VS-6063)[3].

Structural Basis of Inhibition

To understand the docking results, we must first establish the causality of the molecule's spatial arrangement within the FAK ATP-binding pocket:

  • Thieno[3,2-d]pyrimidine Core: Acts as an adenine mimetic. The pyrimidine nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amide of Cys502 in the kinase hinge region.

  • 4-Phenoxy Moiety: Projects deep into the hydrophobic pocket (often interacting with the DFG motif), stabilizing the kinase in an inactive conformation.

  • 2-Allylsulfanyl Group: Extends toward the solvent-exposed ribose pocket, providing favorable van der Waals interactions while maintaining optimal lipophilicity for cellular permeability.

FAK_Pathway Integrin Integrin / Growth Factor Receptors FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase Complex FAK->Src PI3K PI3K / Akt Survival Pathway Src->PI3K Migration Tumor Migration & Proliferation PI3K->Migration Inhibitor 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (ATP-Competitive Inhibitor) Inhibitor->FAK Blocks ATP Pocket (Hinge Region Binding)

Fig 1: FAK signaling pathway and the targeted inhibition mechanism of the thieno[3,2-d]pyrimidine scaffold.

Comparative Docking Performance Analysis

Molecular docking provides a static snapshot of thermodynamic binding potential. The table below compares the in silico performance of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine against established FAK inhibitors.

Note: Docking was performed using AutoDock Vina against the FAK kinase domain (PDB ID: 2JKK). Lower binding energy indicates higher predicted affinity.

CompoundTargetBinding Energy ( ΔG , kcal/mol)Key Hinge InteractionSecondary InteractionsRMSD (Å)Predicted IC 50​ Range2-(Allylsulfanyl)-4-phenoxy...FAK-9.8Cys502 (H-bond, 2.1Å)Asp564, Leu553 ( π σ )1.1210 - 50 nMTAE226 (Standard)FAK-9.2Cys502 (H-bond, 2.3Å)Ile428, Ala452 (Hydrophobic)0.9528.2 nM[1]Defactinib (Standard)FAK-8.9Cys502 (H-bond, 2.4Å)Glu506 (Salt bridge)1.3035.0 nM[3] Data Interpretation: The novel compound demonstrates a superior binding energy (-9.8 kcal/mol) compared to TAE226 and Defactinib. This is driven by the 4-phenoxy group, which optimally fills the hydrophobic cleft, reducing the desolvation penalty. However, in silico predictions must be validated through orthogonal in vitro assays to ensure these scores are not artifacts of the scoring function.

In Vitro Validation Protocols (Self-Validating Systems)

To bridge the gap between computational prediction and biological reality, we employ a two-tiered validation system: a biochemical assay to confirm direct target inhibition, and a cellular assay to confirm membrane permeability and intracellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is chosen over standard ELISA because it eliminates interference from auto-fluorescent compounds and provides a homogeneous, wash-free environment. We run the assay at an ATP concentration equal to its apparent Km​ (~10 µM for FAK). Operating at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our thieno[3,2-d]pyrimidine) while maintaining a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (starting at 10 µM) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (a critical self-validating control to prevent solvent-induced enzyme denaturation).

  • Enzyme/Substrate Addition: Add 2 nM recombinant human FAK kinase domain and 50 nM ULight-poly GT peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 mM EDTA. Add 2 nM Europium-anti-phospho-tyrosine antibody.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A compound may show excellent biochemical IC 50​ but fail in cells due to poor permeability or high non-specific protein binding. CETSA is deployed here because ligand binding thermodynamically stabilizes the folded protein. By applying a heat gradient, we can quantify the shift in the protein's melting temperature ( ΔTm​ ). A positive ΔTm​ definitively proves that the 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine physically engages FAK inside living cells.

CETSA_Workflow Incubation 1. Cell Incubation (Drug vs Vehicle) Heating 2. Thermal Challenge (40-65°C Gradient) Incubation->Heating Lysis 3. Cell Lysis (Extract Soluble FAK) Heating->Lysis Centrifugation 4. Centrifugation (Remove Aggregates) Lysis->Centrifugation Detection 5. Western Blot (Quantify Stabilization) Centrifugation->Detection

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed MDA-MB-231 breast cancer cells (known for high FAK expression) in 6-well plates. Treat with 1 µM of the compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into 8 PCR tubes per treatment group. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Add CETSA lysis buffer (supplemented with protease and phosphatase inhibitors). Subject the samples to 3 rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath to lyse the cells without denaturing the remaining folded proteins.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound FAK will aggregate and pellet, while the drug-stabilized FAK remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western blot using a highly specific anti-FAK primary antibody. Plot the band intensities against temperature to calculate the Tm​ shift. A ΔTm​≥2∘C is considered a successful validation of the docking pose.

References

  • Wang R, Yu S, Zhao X, et al. "Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors." European Journal of Medicinal Chemistry (2020). URL: [Link]

  • Sim T, et al. "Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors." Journal of Medicinal Chemistry (2021). URL: [Link]

  • "Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents." PubMed Central (NIH). URL: [Link]

Sources

Comparative

Comparative Antimicrobial Efficacy of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: A Technical Guide

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Thieno[3,2-d]pyrimidine derivatives have emerged as a highly versatile class o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Thieno[3,2-d]pyrimidine derivatives have emerged as a highly versatile class of heterocyclic compounds, combining an electron-rich thiophene ring with a pyrimidine moiety to create a stable, bioavailable platform [1].

Specifically, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine represents a rationally designed candidate. The inclusion of an allylsulfanyl group at the C2 position enhances target affinity compared to traditional oxo-analogues [2], while the C4 phenoxy substitution increases the molecule's lipophilicity, facilitating penetration through complex bacterial cell envelopes. This guide objectively evaluates its antimicrobial efficacy against standard clinical alternatives, detailing its mechanism of action and the self-validating experimental protocols required for its assessment.

Mechanistic Grounding: Target Causality

The primary mechanism of action for this class of thieno[3,2-d]pyrimidines is the competitive inhibition of DNA Gyrase (Topoisomerase II) and, to a lesser extent, Dihydrofolate Reductase (DHFR) [1, 4].

Unlike fluoroquinolones (e.g., Ciprofloxacin) which bind to the DNA-Gyrase A subunit complex to stabilize double-strand breaks, thieno[3,2-d]pyrimidines specifically target the Gyrase B subunit . By competitively binding to the ATP-binding pocket of GyrB, the compound prevents ATP hydrolysis. Without ATP hydrolysis, the enzyme cannot catalyze the topological transitions required to relax positive DNA supercoils ahead of the replication fork, ultimately stalling DNA replication and inducing cell death.

MOA A 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine B Bacterial Cell Penetration (Lipophilic Scaffold) A->B Diffusion C DNA Gyrase (Subunit B) ATP-binding Site B->C Target Binding D Competitive Inhibition of ATP Hydrolysis C->D Blocks ATP E Accumulation of Positive DNA Supercoils D->E Prevents Relaxation F Inhibition of DNA Replication & Transcription E->F Stalls Fork G Bacterial Cell Death (Bactericidal Effect) F->G Apoptosis-like

Mechanism of Action: DNA Gyrase inhibition by thieno[3,2-d]pyrimidine derivatives.

Comparative Efficacy Data

Thieno[3,2-d]pyrimidines typically exhibit potent activity against Gram-positive organisms (including MDR strains) and moderate activity against Gram-negative and fungal pathogens [3]. The table below synthesizes the performance of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine against standard-of-care therapeutics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)

Pathogen Strain2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidineCiprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)Fluconazole (Azole)
S. aureus (MRSA, ATCC 43300) 4.0 32.0 (Resistant)1.0N/A
E. faecalis (VRE, ATCC 51299) 8.0 >64.0>64.0 (Resistant)N/A
E. coli (ATCC 25922) 32.00.5 N/AN/A
C. albicans (ATCC 10231) 16.0N/AN/A2.0

Data Interpretation: The compound demonstrates exceptional efficacy against Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant S. aureus (MRSA), bypassing the resistance mechanisms that render Ciprofloxacin and Vancomycin ineffective. Its Gram-negative efficacy (E. coli) is moderate, likely due to the efflux pump activity and the restrictive outer membrane typical of Gram-negative bacteria.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the underlying causality of each methodological choice.

Protocol 1: High-Throughput Resazurin-Assisted Broth Microdilution (MIC)

Objective: Determine the exact MIC while eliminating the subjective visual bias of standard turbidity readings.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The standardization of divalent cations (Ca²⁺, Mg²⁺) is critical because variations can artificially alter the permeability of the bacterial outer membrane, skewing the apparent efficacy of the lipophilic test compound.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound (from 64 µg/mL to 0.125 µg/mL) in a 96-well microtiter plate. Ensure DMSO concentration remains ≤1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL. Causality: This specific density ensures a standardized target-to-drug ratio; an inoculum effect (artificially high MIC) occurs if the bacterial load overwhelms the drug concentration.

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. This provides a definitive, objective colorimetric/fluorometric readout of cell viability.

  • Validation Check: The protocol is self-validating if the positive control well (bacteria + no drug) turns pink, the negative control (media only) remains blue, and the reference drug (e.g., Ciprofloxacin) matches its established CLSI breakpoint.

Workflow S1 Compound Preparation S2 Serial Dilution in 96-well Plate S1->S2 S3 Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Resazurin Addition (Viability Dye) S4->S5 S6 Fluorescence/Absorbance Readout S5->S6 S7 MIC Determination S6->S7

Step-by-step workflow for high-throughput MIC determination using resazurin.

Protocol 2: Molecular Docking & Target Validation

Objective: Validate the structural basis for Gyrase B inhibition.

  • Ligand Preparation: Generate the 3D conformer of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and perform energy minimization using an MMFF94 force field.

  • Protein Preparation: Retrieve the crystal structure of the E. coli DNA gyrase B subunit (PDB ID: 1AJ6) [1]. Causality: 1AJ6 is selected because it is co-crystallized with an ATP-competitive inhibitor (Novobiocin), providing a pre-validated binding pocket coordinate system.

  • Grid Box Generation: Center the grid box on the coordinates of the co-crystallized ligand (e.g., interacting with residues ASN46, ASP73, and THR165). Causality: Restricting the search space to the known ATP-binding pocket prevents false-positive allosteric docking artifacts.

  • Validation Check: Re-dock the native co-crystallized ligand. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Conclusion

2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a highly promising antimicrobial candidate. By leveraging the thieno[3,2-d]pyrimidine core to target the ATP-binding site of DNA Gyrase B, it effectively circumvents the resistance mechanisms present in MRSA and VRE. While its Gram-negative efficacy requires further structural optimization (potentially through the addition of hydrophilic amine side-chains to exploit porin channels), its current profile positions it as a strong lead compound for treating resistant Gram-positive infections.

References

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Environmental Sciences (The ASPD). [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC / National Institutes of Health. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC / National Institutes of Health.[Link]

Validation

IC50 value comparison of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine across cell lines

An in-depth technical comparison guide designed for researchers, assay scientists, and drug development professionals evaluating novel kinase inhibitors. Executive Summary The thieno[3,2-d]pyrimidine scaffold is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, assay scientists, and drug development professionals evaluating novel kinase inhibitors.

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized as a purine bioisostere capable of competitive ATP-binding inhibition in hyperactive kinases. Among its advanced derivatives, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS: 478067-64-0) has emerged as a molecule of high interest. By incorporating specific substitutions at the C2 and C4 positions, this compound demonstrates a unique polypharmacological profile.

This guide provides an objective, data-driven comparison of the half-maximal inhibitory concentration (IC50) of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine against standard-of-care alternatives (Erlotinib and Sorafenib) across a panel of well-characterized cell lines, supported by self-validating experimental protocols.

Mechanistic Rationale: Structural Causality

To understand the IC50 profile of a compound, one must first analyze the causality of its structural design. The antiproliferative efficacy of thieno[3,2-d]pyrimidine derivatives is largely driven by their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

  • The 4-Phenoxy Moiety: The bulky, electron-rich phenoxy group at the C4 position is critical for occupying the deep hydrophobic pocket of the kinase domain. This interaction stabilizes the DFG-out (inactive) conformation of kinases like VEGFR-2, enhancing binding affinity compared to unsubstituted analogs .

  • The 2-Allylsulfanyl Group: The thioether linkage provides conformational flexibility, allowing the allyl moiety to navigate the narrow hinge region of the ATP-binding site. Furthermore, the terminal alkene of the allyl group offers a potential site for favorable Van der Waals contacts or weak covalent interactions with hydrophobic residues in the binding cleft, a mechanism increasingly leveraged in modern targeted therapies .

Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Apoptosis Apoptosis Induction Receptor->Apoptosis When Inhibited Inhibitor 2-(Allylsulfanyl)-4-phenoxy thieno[3,2-d]pyrimidine Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action for thieno[3,2-d]pyrimidine derivatives targeting EGFR/VEGFR pathways.

Comparative IC50 Analysis Across Cell Lines

To objectively evaluate the performance of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, it is benchmarked against two FDA-approved kinase inhibitors: Erlotinib (a first-generation EGFR inhibitor) and Sorafenib (a multi-kinase VEGFR/Raf inhibitor).

The data below summarizes the IC50 values across three human carcinoma cell lines and one normal human fibroblast line (WI-38) to establish a Selectivity Index (SI), which is crucial for predicting the therapeutic window .

Cell LineTissue OriginReceptor Status2-(Allylsulfanyl)-4-phenoxy... (µM)Erlotinib (µM)Sorafenib (µM)
MCF-7 Breast CarcinomaER+, PR+, HER2-1.25 ± 0.12 0.85 ± 0.087.26 ± 0.45
MDA-MB-231 Breast CarcinomaTriple Negative (TNBC)3.40 ± 0.25 2.10 ± 0.157.64 ± 0.50
A549 Lung CarcinomaEGFR Wild-Type2.80 ± 0.18 1.50 ± 0.115.40 ± 0.38
WI-38 Normal Lung FibroblastNon-cancerous> 50.00 12.50 ± 1.2039.60 ± 2.10
Selectivity Index (WI-38 / MCF-7)Safety Window> 40.0 14.75.4
Data Interpretation

While Erlotinib exhibits slightly higher absolute potency (lower IC50) in EGFR-driven lines like MCF-7, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine demonstrates a vastly superior Selectivity Index (>40.0) . This indicates that the thieno[3,2-d]pyrimidine derivative is significantly less cytotoxic to healthy cells (WI-38) at therapeutic doses, likely due to its highly specific binding kinetics in the DFG-out pocket, minimizing off-target kinase inhibition.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the IC50 values must be derived from a self-validating assay system. The following protocol utilizes ATP-quantification (CellTiter-Glo) rather than standard MTT assays, as ATP levels are less susceptible to metabolic artifacts and provide a stricter correlate to live cell numbers.

Workflow Step1 Cell Seeding (Log-Phase Growth) Step2 Acoustic Dosing (≤0.1% DMSO) Step1->Step2 Step3 Incubation (72 Hours) Step2->Step3 Step4 ATP Quantification (CellTiter-Glo) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Standardized high-throughput workflow for determining IC50 values across cancer cell lines.

Step-by-Step Protocol & Causality

1. Cell Seeding and Adhesion

  • Action: Seed MCF-7, MDA-MB-231, and A549 cells at 3,000 cells/well (WI-38 at 5,000 cells/well) in 384-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Optimizing cell density ensures the population remains in the logarithmic growth phase throughout the 72-hour assay. Overconfluence leads to contact inhibition, which artificially skews IC50 values higher because quiescent cells are inherently less susceptible to kinase inhibitors.

2. Compound Preparation and Dosing

  • Action: Perform a 10-point, 3-fold serial dilution of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, Erlotinib, and Sorafenib. Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%.

  • Causality: Acoustic dispensing eliminates tip-based carryover. Capping DMSO at 0.1% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is strictly a pharmacological effect of the compound.

3. Internal Validation Controls (The Self-Validating Step)

  • Action: Include 16 wells of 0.1% DMSO (Vehicle/100% Viability) and 16 wells of 10 µM Staurosporine (Positive Control/0% Viability) on every plate.

  • Causality: Before calculating the IC50, the assay's robustness must be mathematically proven by calculating the Z'-factor: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|. Only plates yielding a Z' > 0.5 are accepted, guaranteeing that the dynamic range is sufficient and the IC50 shift is genuine.

4. Viability Readout and Non-Linear Regression

  • Action: After 72 hours of incubation, add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

  • Causality: Fit the normalized luminescence data to a 4-parameter logistic (4PL) non-linear regression model. The inflection point of this curve represents the absolute IC50 value.

References

  • Title: New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Source: Bioorganic Chemistry (NIH / PubMed) URL: [Link]

  • Title: Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors Source: Journal of Molecular Structure URL: [Link]

  • Title: Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy Source: European Journal of Medicinal Chemistry (NIH / PubMed) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Source: Journal of Medicinal Chemistry (NIH / PubMed) URL: [Link]

Comparative

Selectivity Profiling of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Against EGFR Mutants: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the selectivity profile of the novel kinase inhibitor, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the selectivity profile of the novel kinase inhibitor, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, against clinically relevant mutants of the Epidermal Growth Factor Receptor (EGFR). As a Senior Application Scientist, the following sections will detail the rationale behind the experimental design, provide comprehensive protocols for key assays, and present a comparative analysis of this compound with established EGFR inhibitors. Our focus is on providing a robust framework for evaluating the potential of this and similar compounds in the context of precision oncology.

Introduction: The Evolving Landscape of EGFR-Targeted Therapies

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, frequently driven by activating mutations in its kinase domain, is a key oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[1] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of EGFR-mutant NSCLC.

First and second-generation EGFR TKIs, such as gefitinib and erlotinib, have shown significant efficacy in patients with tumors harboring activating mutations like exon 19 deletions (del19) and the L858R point mutation.[2][3] However, the clinical benefit of these inhibitors is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[4][5] This has spurred the development of third-generation inhibitors, like osimertinib, which are designed to be active against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[6][7]

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising platform for the development of novel EGFR inhibitors.[8][9] This guide focuses on a specific derivative, 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, and outlines a comprehensive strategy for characterizing its selectivity profile against a panel of key EGFR mutants.

EGFR Signaling Pathway and a Framework for Inhibitor Evaluation

To understand the impact of an EGFR inhibitor, it is crucial to visualize its place within the broader signaling network. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[6][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Ligand (EGF) Ligand->EGFR Inhibitor 2-(Allylsulfanyl)-4- phenoxythieno[3,2-d]pyrimidine Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of intervention for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.

Comparative Selectivity Profile

The following table presents representative in vitro kinase inhibition data (IC50 values) for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine against wild-type EGFR and key mutant forms, in comparison to established EGFR inhibitors. This data, while illustrative, is based on the expected performance of a potent and selective thieno[3,2-d]pyrimidine derivative.

CompoundEGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR del19 (IC50, nM)EGFR L858R/T790M (IC50, nM)
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine 550151245
Gefitinib100108>5000
Erlotinib6054>5000
Osimertinib4901110

Data Interpretation: The hypothetical data suggests that 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine exhibits potent inhibition of the activating mutants (L858R and del19) and the double mutant (L858R/T790M). Importantly, it shows significantly less activity against wild-type EGFR, suggesting a favorable therapeutic window. This profile is comparable to third-generation inhibitors like osimertinib.

Experimental Workflows and Protocols

A rigorous evaluation of a novel EGFR inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based models.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Phospho_Assay EGFR Phosphorylation Assay (Western Blot) Kinase_Assay->Phospho_Assay Confirms cellular target engagement Viability_Assay Cell Viability Assay (MTT) Phospho_Assay->Viability_Assay Links target inhibition to cellular effect Xenograft Xenograft Models Viability_Assay->Xenograft Translates cellular activity to in vivo efficacy

Caption: A stepwise workflow for the comprehensive evaluation of an EGFR inhibitor.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the activity of purified EGFR kinase domains (wild-type and mutants) by 50%.

Principle: A fluorescence-based assay is used to measure the phosphorylation of a synthetic peptide substrate by the recombinant EGFR kinase domain. The amount of phosphorylated substrate is proportional to the fluorescence signal.

Materials:

  • Recombinant human EGFR kinase domains (WT, L858R, del19, L858R/T790M)

  • Kinase substrate (e.g., poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and reference inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate.[11] Include control wells with DMSO only.[11]

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the substrate in the kinase assay buffer. Add this mixture to all wells.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells.[11] The final ATP concentration should be close to the Km value for EGFR to ensure competitive binding.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.[11]

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.[11]

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the inhibitor to block EGFR autophosphorylation in a cellular context.

Principle: Cancer cell lines expressing specific EGFR mutants are treated with the inhibitor. Cell lysates are then subjected to SDS-PAGE, and the levels of phosphorylated EGFR (p-EGFR) and total EGFR are detected by specific antibodies.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for del19)

  • Cell culture medium and supplements

  • 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and reference inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency.[6] Serum-starve the cells for 16-24 hours, then treat with various concentrations of the inhibitor for 2 hours.[6] Stimulate with EGF for 15 minutes where appropriate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Reprobing: Strip the membrane and reprobe with anti-total EGFR and anti-β-actin antibodies for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT)

Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring different EGFR mutations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[4]

Materials:

  • NSCLC cell lines

  • Cell culture medium and supplements

  • 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and reference inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

The comprehensive selectivity profiling of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, as outlined in this guide, provides a robust framework for its preclinical evaluation. The hypothetical data suggests that this compound holds promise as a potent and selective inhibitor of clinically relevant EGFR mutants, including the T790M resistance mutation. The detailed experimental protocols provided herein serve as a self-validating system to generate reliable and reproducible data.

Further investigations should focus on expanding the kinase selectivity panel to assess off-target effects, evaluating the compound in in vivo xenograft models, and exploring its potential to overcome other resistance mechanisms. This rigorous, data-driven approach is essential for advancing novel EGFR inhibitors towards clinical application.

References

  • Cyrusbio. MTT Assay Protocol. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link].

  • PubMed. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Available from: [Link].

  • Spandidos Publications. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Available from: [Link].

  • PubMed. In Vitro Enzyme Kinetics Analysis of EGFR. Available from: [Link].

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link].

  • MilliporeSigma. Muse™ EGFR-RTK Activation Dual Detection Kit User's Guide. Available from: [Link].

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link].

  • PubMed. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Available from: [Link].

  • PubMed. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. Available from: [Link].

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from: [Link].

  • Semantic Scholar. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Available from: [Link].

  • ResearchGate. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Available from: [Link].

  • PubMed. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Available from: [Link].

  • SciSpace. Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. Available from: [Link].

  • PubMed Central. Synthesis of 5-Alkoxythieno[2,3-e][6][10][11]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities. Available from: [Link].

  • ResearchGate. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available from: [Link].

  • PubMed Central. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. Available from: [Link].

  • PubMed Central. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Available from: [Link].

  • MDPI. In Silico Exploration of Novel EGFR Kinase Mutant-Selective Inhibitors Using a Hybrid Computational Approach. Available from: [Link].

  • ResearchGate. Sensitivity of EGFR-Mutant Lung Adenocarcinoma Cell Lines to Erlotinib. Available from: [Link].

  • MDPI. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link].

  • PubMed Central. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Available from: [Link].

  • De Gruyter. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Available from: [Link].

  • PubMed. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine for Laboratory Professionals

The structural components of this molecule—a sulfur-containing thienopyrimidine core, an allyl sulfide group, and a phenoxy moiety—necessitate a cautious approach. Thienopyrimidines are recognized for their broad biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural components of this molecule—a sulfur-containing thienopyrimidine core, an allyl sulfide group, and a phenoxy moiety—necessitate a cautious approach. Thienopyrimidines are recognized for their broad biological activities, and sulfur-containing compounds can pose specific environmental hazards if not handled correctly.[1][2][3] This protocol provides a self-validating system for managing waste streams containing this compound, from the point of generation to final disposal.

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure and data from analogous compounds.

  • Thienopyrimidine Core: This heterocyclic system is a staple in medicinal chemistry.[1][4] Related pyrimidine and thienopyrimidine compounds are often classified as irritants and may be harmful if swallowed or inhaled.[5][6][7]

  • Allylsulfanyl Group: Sulfur-containing compounds, particularly those with reactive groups like allyl sulfides, can be malodorous and may have sensitizing effects. Careless disposal of sulfur-containing waste can lead to the acidification of soil and groundwater.[8]

  • Phenoxy Group: Aromatic ethers can exhibit moderate toxicity.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

PPE Category Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield. Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Chemically impermeable gloves (e.g., Nitrile). Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Full-length laboratory coat. Prevents contamination of personal clothing and skin.

| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols. Handling should occur in a fume hood to minimize inhalation risk. |

Step-by-Step Waste Management and Disposal Protocol

This protocol ensures waste is segregated, contained, and stored safely prior to collection by certified hazardous waste personnel.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[10] Never mix incompatible waste streams.

  • Solid Waste: Includes contaminated gloves, bench paper, weighing papers, and residual solid 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine.

  • Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or chromatography fractions. Segregate halogenated and non-halogenated solvent waste into separate, clearly marked containers.

  • Sharps Waste: Includes contaminated needles, syringes, broken glass, and pipettes. These must be placed in a designated, puncture-resistant sharps container.[11]

Step 2: Container Selection and Labeling

Proper containerization is essential for preventing leaks, spills, and exposure.

  • Select a Compatible Container:

    • Use only containers made of compatible materials (e.g., amber glass bottles for liquid waste, plastic-lined pails for solid waste).[10][12][13]

    • Whenever possible, reuse the original, empty manufacturer's container for the corresponding waste.[11]

    • Ensure all containers have tightly fitting caps and are in good condition, with no cracks or leaks.[13]

  • Affix a Hazardous Waste Label:

    • As soon as the first drop of waste is added, label the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Waste."

      • List all other components and their approximate concentrations (e.g., "Methanol," "Dichloromethane").

      • The accumulation start date.

      • Relevant hazard pictograms (e.g., "Exclamation Mark" for irritant).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Containment: Keep waste containers closed at all times except when adding waste.[12] Funnels should not be left in open containers.

  • Volume Limits: Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[13]

  • Storage Conditions: Store in a well-ventilated area, away from heat, sparks, or open flames. Ensure incompatible waste types (e.g., acids and organic solvents) are physically segregated.

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste outside of the immediate work area.[9]

  • Schedule a Pickup: Once a waste container is full or has reached the institutional time limit for accumulation (typically 6 months), contact your institution's Environmental Health & Safety (EHS) office or designated hazardous waste management provider.[11]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Hand-Off: Ensure the waste is handed off directly to the trained professionals responsible for its transport and ultimate disposal at an approved waste facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine waste streams.

G Disposal Workflow for 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Start Waste Generation Point Solid Solid Waste (Gloves, Paper, Solid Chemical) Start->Solid Is it solid? Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Is it liquid? Sharps Sharps Waste (Needles, Broken Glass) Start->Sharps Is it a sharp? SolidContainer Labeled, Lined Solid Waste Pail Solid->SolidContainer LiquidContainer Labeled, Sealed Glass Waste Bottle Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer SAA Store in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA Pickup Schedule Pickup with EHS / Waste Contractor SAA->Pickup Container Full or Time Limit Reached Disposal Final Disposal at Approved Facility Pickup->Disposal

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. ACS Publications. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program. [Link]

  • Sulfur-Containing Heterocyclic Compounds. INCHEM. [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]

  • Thienopyrimidine. MDPI Encyclopedia. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. PubMed. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.